Cas no 1983153-03-2 (3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- SY295347
- 3-Fluoropyrazole-4-boronic Acid Pinacol Ester
- E79965
- 1H-Pyrazole, 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- PS-17030
- MFCD31925718
- 1983153-03-2
- 3-Fluoro-1H-pyrazole-4-boronic Acid Pinacol Ester
- 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
- MDL: MFCD31925718
- インチ: 1S/C9H14BFN2O2/c1-8(2)9(3,4)15-10(14-8)6-5-12-13-7(6)11/h5H,1-4H3,(H,12,13)
- InChIKey: FUFLRCCNGTZOCT-UHFFFAOYSA-N
- ほほえんだ: FC1=C(B2OC(C)(C)C(C)(C)O2)C=NN1
計算された属性
- せいみつぶんしりょう: 212.1132360g/mol
- どういたいしつりょう: 212.1132360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.1
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0831-100MG |
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1983153-03-2 | 97% | 100MG |
¥ 1,603.00 | 2023-03-14 | |
eNovation Chemicals LLC | Y1209080-100mg |
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1983153-03-2 | 97% | 100mg |
$200 | 2024-07-21 | |
Aaron | AR01XAJI-100mg |
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1983153-03-2 | 97% | 100mg |
$206.00 | 2025-02-12 | |
Aaron | AR01XAJI-250mg |
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1983153-03-2 | 97% | 250mg |
$343.00 | 2025-02-12 | |
Ambeed | A1245998-100mg |
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1983153-03-2 | 97% | 100mg |
$255.0 | 2024-04-22 | |
1PlusChem | 1P01XAB6-50g |
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1983153-03-2 | 97.00% | 50g |
$15986.00 | 2023-12-19 | |
1PlusChem | 1P01XAB6-100mg |
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1983153-03-2 | 97.00% | 100mg |
$243.00 | 2023-12-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0831-100mg |
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1983153-03-2 | 97% | 100mg |
¥1188.0 | 2024-04-23 | |
abcr | AB577325-100mg |
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 95%; . |
1983153-03-2 | 95% | 100mg |
€320.90 | 2024-08-02 | |
Aaron | AR01XAJI-1g |
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1983153-03-2 | 97% | 1g |
$857.00 | 2025-02-12 |
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 関連文献
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleに関する追加情報
Introduction to Compound CAS No 1983153-03-2: 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
The compound with CAS No 1983153-03-2, commonly referred to as 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a pyrazole ring with a fluoro substituent and a tetramethyl dioxaborolane moiety. The pyrazole core is a five-membered aromatic heterocycle containing two nitrogen atoms, while the dioxaborolane group introduces boron into the molecule, conferring it with distinctive electronic and structural properties.
Recent studies have highlighted the potential of this compound in various applications. For instance, its dioxaborolane group has been shown to facilitate cross-coupling reactions under mild conditions, making it a valuable precursor in the synthesis of complex organic molecules. Additionally, the fluoro substituent enhances the molecule's stability and reactivity, which are critical factors in its utility within advanced chemical systems.
One of the most notable advancements involving this compound is its role in the development of novel materials for optoelectronic devices. Researchers have demonstrated that incorporating 3-fluoro-pyrazole derivatives into polymer frameworks can significantly improve their charge transport properties. This breakthrough has implications for the design of more efficient solar cells and light-emitting diodes (LEDs), where electron mobility and stability are paramount.
Furthermore, the synthesis of this compound has been optimized through innovative methodologies. Traditional approaches often involved multi-step reactions with low yields; however, recent advancements have introduced catalytic systems that enable a more streamlined production process. These improvements not only enhance the scalability of synthesizing CAS No 1983153-03-2 but also reduce the environmental footprint associated with its manufacture.
The integration of dioxaborolane groups into organic molecules like this compound opens new avenues for exploring boron-containing materials. Boron's unique electronic properties make it an attractive element for designing compounds with tailored functionalities. For example, studies have shown that such molecules can act as efficient Lewis acids or participate in coordination chemistry reactions, further expanding their applicability across diverse scientific domains.
In conclusion, CAS No 1983153-03-2, or 3-fluoro-pyrazole derivative, represents a cutting-edge material with vast potential in modern chemistry and materials science. Its distinctive structure and reactivity make it an invaluable tool for researchers seeking to push the boundaries of molecular design and functional materials development.
1983153-03-2 (3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) 関連製品
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